3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2/c22-16-8-6-14(7-9-16)12-26-20(27)19-18(5-2-10-24-19)25(21(26)28)13-15-3-1-4-17(23)11-15/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFHGRAFXIHCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactionsKey intermediates, such as 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, are often used .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, which are scalable and efficient for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrido[3,2-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents onto the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, strong bases, and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .
Scientific Research Applications
3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It is known to inhibit kinase activity by binding to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds also exhibit a broad spectrum of biological activities, including antitumor and antibacterial effects.
Uniqueness
3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the specific combination of chlorobenzyl and fluorobenzyl groups, which may confer distinct biological activities and chemical properties compared to other pyrido[3,2-d]pyrimidine derivatives .
Biological Activity
3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential biological significance. This compound belongs to the pyrimidine derivatives class and features distinct chlorinated and fluorinated benzyl substituents. These modifications can enhance its lipophilicity and influence its interaction with various biological targets.
- Molecular Formula : C21H15ClFN3O2
- Molecular Weight : 395.8 g/mol
- CAS Number : 923113-50-2
Biological Activities
Research indicates that pyrido[3,2-d]pyrimidine derivatives exhibit various biological activities, including:
- Urease Inhibition : This compound has shown moderate to high efficacy in inhibiting urease, an enzyme associated with certain bacterial infections. Urease inhibitors are of particular interest for treating conditions linked to urease-producing pathogens, such as Helicobacter pylori .
- Anticancer Potential : Similar compounds within the pyrido[3,2-d]pyrimidine class have demonstrated activity against eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in cancer cell proliferation. For example, one derivative was reported to inhibit eEF-2K with an IC50 value of 420 nM in breast cancer cells .
- Herbicidal Properties : Some derivatives have been noted for their herbicidal activity, suggesting potential applications in agricultural settings.
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features. The presence of electron-withdrawing groups like chlorine and fluorine enhances the compound's reactivity and binding affinity to target enzymes. Studies have shown that variations in substituent positions can alter hydrophobic interactions and hydrogen bonding capabilities within the active sites of enzymes.
Comparison with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | Contains trifluoromethyl group | Herbicidal activity |
| 5-chloro-2-amino-pyrido[3,2-d]pyrimidin-4-one | Amino group at position 2 | Antibacterial activity |
| 4-amino-6-methyl-pyrido[3,2-d]pyrimidin-5-one | Methyl group at position 6 | Urease inhibition |
The unique combination of chlorinated and fluorinated substituents in this compound enhances its biological activity compared to other derivatives lacking these features.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrido[3,2-d]pyrimidine derivatives:
- Urease Inhibition Study : A study demonstrated that specific derivatives could inhibit urease effectively. The results indicated that modifications at the benzyl positions significantly impacted inhibitory potency.
- Cancer Cell Proliferation : Research involving eEF-2K inhibitors revealed that certain structural analogs exhibited significant reductions in kinase activity in MDA-MB-231 breast cancer cells. The findings suggest that further optimization of these compounds may lead to more potent anticancer agents.
Q & A
Q. Critical factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol aids recrystallization.
- Temperature : Reflux conditions (e.g., 20 hours in ethanol) improve cyclization efficiency .
- Substituent compatibility : Electron-withdrawing groups (e.g., -Cl, -F) on benzyl moieties may require adjusted stoichiometry to avoid steric hindrance .
Q. Table 1. Synthetic Approaches for Analogous Derivatives
Which spectroscopic techniques are most effective for characterizing this compound?
Q. Basic
- ¹H/¹³C NMR : Assign benzyl protons (δ 4.50–5.00 ppm for -CH₂-) and pyrido-pyrimidine carbonyls (δ 160–180 ppm). Substituent effects (e.g., -Cl vs. -F) cause distinct splitting patterns .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at 1670–1700 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₉H₁₄ClF₂N₃O₂: calculated 379.1, observed 380.6 ).
How do electronic and steric effects of substituents impact synthetic accessibility?
Q. Advanced
- Electron-withdrawing groups (EWGs) : Halogens (-Cl, -F) increase electrophilicity at the benzyl position, accelerating nucleophilic attack but may reduce solubility, requiring polar solvents (e.g., DMSO) .
- Steric hindrance : Bulky substituents (e.g., 3-fluorobenzyl vs. 4-chlorobenzyl) can lower yields in alkylation steps (e.g., 70% vs. 85% in analogous compounds) .
- Tautomerism : Pyrido-pyrimidine-dione cores may exhibit keto-enol tautomerism, complicating NMR interpretation. Use deuterated DMSO to stabilize enol forms .
What mechanistic insights guide cyclization optimization?
Q. Advanced
- Palladium-catalyzed reductive cyclization : Evidence from nitroarene reactions suggests Pd(0) intermediates facilitate C-N bond formation, applicable to pyrido-pyrimidine systems .
- Acid/base-mediated pathways : Base-catalyzed cyclizations (e.g., NaOH) proceed via enolate intermediates, while acid conditions may protonate carbonyls, altering regioselectivity .
How to resolve discrepancies in NMR data?
Q. Advanced
- Dynamic effects : Rotameric splitting in benzyl groups (δ 4.50–5.00 ppm) can be minimized by elevated temperature (e.g., 40°C) or deuterated chloroform .
- Impurity identification : Use 2D NMR (COSY, HSQC) to distinguish byproducts. For example, residual DMF (δ 2.7–3.0 ppm) may overlap with aliphatic protons .
What strategies correlate structural modifications with bioactivity?
Q. Advanced
- SAR studies : Replace 4-chlorobenzyl with electron-donating groups (e.g., -OCH₃) to assess antiviral activity trends observed in pyrimidine derivatives .
- Docking simulations : Model interactions with target enzymes (e.g., HIV reverse transcriptase) using crystallographic data from related compounds .
How are crystallographic methods applied for structural validation?
Q. Advanced
- X-ray diffraction : Resolve hydrogen-bonding networks (e.g., N-H⋯O in pyrimidine-dione dimers) to confirm tautomeric forms .
- Crystallization conditions : Use water/ethanol mixtures to grow single crystals, optimizing slow evaporation for high-resolution data .
How do solvents influence regioselectivity in alkylation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
